molecular formula C12H17IN2O B7932757 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide

2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932757
M. Wt: 332.18 g/mol
InChI Key: BIHWBKLTMQLVHV-UHFFFAOYSA-N
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Description

2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a benzyl group substituted with an iodine atom at the ortho position, an isopropyl group on the nitrogen, and a free amino group on the acetamide backbone. Its molecular formula is C₁₂H₁₇IN₂O, with a molar mass of 346.19 g/mol .

Properties

IUPAC Name

2-amino-N-[(2-iodophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHWBKLTMQLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1I)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-iodobenzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: 2-iodobenzylamine is reacted with acetic anhydride to form an intermediate acetamide.

    Amidation reaction: The intermediate is then treated with isopropylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations:

Bromine (in the 4-bromo analog) offers intermediate reactivity but lacks detailed toxicological data . Chloro-fluoro combinations (e.g., 2-chloro-6-fluoro) lower density and alter acidity (pKa ~8.24), suggesting improved solubility in polar solvents .

Functional Group Influence :

  • Methoxy groups (e.g., 3-methoxybenzyl) increase polarity, enhancing solubility in aqueous media, whereas trifluoroethyl groups improve metabolic stability in agrochemicals .

Physicochemical and Pharmacokinetic Properties

Comparative data for select analogs:

Property 2-Iodo-benzyl analog 2-Chloro-6-fluoro-benzyl analog 4-Bromo-benzyl analog
Boiling Point Not reported 365.7 ± 42.0°C (predicted) Not reported
Density Not reported 1.06 ± 0.06 g/cm³ Not reported
pKa Not reported 8.24 ± 0.10 Not reported
Commercial Status Discontinued Available (CAS 1181800-23-6) Discontinued

Analysis:

  • The 2-chloro-6-fluoro analog has the most comprehensive predicted physicochemical data, likely due to its use in drug discovery for optimizing bioavailability .
  • The discontinued status of the iodo and bromo derivatives suggests challenges in synthesis, stability, or niche applications .

Biological Activity

2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H16IN3OC_{12}H_{16}IN_3O. The presence of the iodine atom enhances lipophilicity, which may improve interactions with biological targets. Its structure includes an amino group, an isopropyl moiety, and a benzyl group substituted with iodine, contributing to its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Interaction : The compound may bind to enzymes, altering their activity and affecting metabolic pathways.
  • Signaling Pathways : It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that halogenated compounds can enhance anticancer effects due to increased interaction with cellular targets .

Table 1: Summary of Anticancer Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Similar Halogenated CompoundsAnticancerVaries

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Table 2: Summary of Anti-inflammatory Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatoryTBD
Related CompoundsAnti-inflammatoryVaries

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects at concentrations ranging from 5 µM to 20 µM, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : Further research involved administering the compound in animal models of inflammation. Results showed a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.

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